3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one
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Overview
Description
3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that features a trifluoromethyl group attached to a phenyl ring, which is further fused to an indeno-pyridazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves the following steps:
Formation of the indeno-pyridazinone core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and dicarbonyl compounds.
Introduction of the trifluoromethyl group: This step often involves trifluoromethylation reactions, which can be carried out using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of catalysts or under radical conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the phenyl ring or the indeno-pyridazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one involves its interaction with specific molecular targets. For instance, in anticancer studies, it has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins, leading to the activation of caspases and cell death . The compound’s trifluoromethyl group enhances its binding affinity to target proteins, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl group and exhibit similar chemical properties.
Indeno-pyridazinone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one is unique due to the combination of its trifluoromethyl group and indeno-pyridazinone core. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for drug design and materials science .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]indeno[1,2-c]pyridazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F3N2O/c19-18(20,21)11-5-3-4-10(8-11)15-9-14-16(23-22-15)12-6-1-2-7-13(12)17(14)24/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDITQVEPOHLRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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